[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid
Description
Properties
IUPAC Name |
2-[3-(2-methoxy-2-oxoethyl)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-15-11(14)7-9-4-2-3-8(5-9)6-10(12)13/h2-5H,6-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSJWBIWUPDLBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC(=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179178-90-6 | |
| Record name | 2-[3-(2-methoxy-2-oxoethyl)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid typically involves the reaction of 3-(2-methoxy-2-oxoethyl)phenylboronic acid with suitable reagents under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the use of a boronic acid derivative and an aryl halide in the presence of a palladium catalyst and a base, typically potassium carbonate, in a solvent like dioxane and water mixture .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the palladium-catalyzed cross-coupling reactions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of [3-(2-Carboxy-2-oxoethyl)phenyl]acetic acid.
Reduction: Formation of [3-(2-Hydroxy-2-oxoethyl)phenyl]acetic acid.
Substitution: Formation of various substituted phenylacetic acid derivatives depending on the electrophile used.
Scientific Research Applications
[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phenyl Esters of Acetic and Benzoic Acids
Phenyl esters, such as p-nitrophenyl acetate and benzoate, are widely studied for their enzymatic acylation kinetics. Key differences include:
- Reactivity : p-Nitrophenyl acetate exhibits a second-order acylation rate constant of 1,425 M⁻¹s⁻¹ at pH 7.47, significantly higher than p-nitrophenyl benzoate (363 M⁻¹s⁻¹ ) due to the electron-withdrawing nitro group enhancing electrophilicity .
- p* Values : Substituent effects on phenyl acetate derivatives yield p* values of 1.8–2.05 , indicating greater sensitivity to leaving-group electronic effects compared to benzoate esters (p* ~0.97–1.96) .
- Solvent Isotope Effects : The kinetic solvent isotope effect (KSIE) for p-nitrophenyl acetate is 1.3 in 5% CH₃CN, suggesting a general base catalysis mechanism involving His57 in α-amylase .
Table 1: Kinetic Parameters of Selected Phenyl Esters
| Compound | Rate Constant (M⁻¹s⁻¹) | p* Value | KSIE |
|---|---|---|---|
| p-Nitrophenyl acetate | 1,425 | 2.05 | 1.3 |
| p-Nitrophenyl benzoate | 363 | 1.96 | 2.0 |
| p-Cyanophenyl acetate | Not reported | 1.8 | 1.7 |
Heterocyclic Derivatives
3-(2-Methoxy-2-oxoethyl)oxetane-3-carboxylic Acid (2ac)
This compound features an oxetane ring fused to the acetic acid moiety. Compared to the target compound:
- Reactivity : The oxetane ring introduces steric hindrance, reducing nucleophilic attack rates in ester hydrolysis.
- Synthetic Utility : Prepared via electrosynthetic hydrocarboxylation of methyl 2-oxetanylideneacetate, highlighting its role in generating strained cyclic systems .
Piperidinyl and Azepinyl Acetamides
Compounds like 2-{2-[2-(2-oxopiperidin-1-yl)acetamido]phenoxy}acetic acid incorporate nitrogenous heterocycles. These derivatives exhibit:
Aromatic Carboxylic Acid Derivatives
4-(2-Methoxy-2-oxoethyl)benzoic Acid
Replacing the phenylacetic acid with a benzoic acid moiety alters:
- Acidity : Benzoic acid derivatives typically have lower pKa values (~4.2) compared to phenylacetic acids (~4.27), affecting ionization in biological systems .
- Solubility : The benzoic acid group increases hydrophilicity, enhancing aqueous solubility .
Indomethacin
Indomethacin (1-(p-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic acid) shares a phenylacetic acid backbone but includes an indole ring. Key distinctions:
Methyl Ester Derivatives
Methyl esters, such as methyl [4-(bromomethyl)phenyl]acetate, are critical intermediates. Differences include:
Mechanistic and Functional Insights
- Enzymatic Interactions : The target compound’s methoxy group may hinder binding in the "tosyl hole" of α-amylase compared to nitro-substituted esters, as seen in p-nitrophenyl acetate .
- Solvent Effects : Substituting CH₃CN with dioxane reduces the acylation rate of p-nitrophenyl acetate by ~30%, suggesting solvent-dependent active-site interactions .
- Metabolic Pathways : Esterase-mediated hydrolysis of the methoxy group could generate free carboxylic acids, enhancing renal excretion compared to amide derivatives .
Biological Activity
[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid is a compound of interest due to its potential biological activities. This article aims to explore its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a phenyl ring substituted with a methoxy and an acetic acid moiety, contributing to its unique biological properties. The presence of the methoxy group enhances lipophilicity, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its structure allows for potential modulation of biochemical pathways, leading to various physiological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, related compounds showed minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For example, related compounds have demonstrated the ability to inhibit cell proliferation in various cancer cell lines, indicating a potential role in cancer therapy .
Antioxidant Activity
Antioxidant properties have been attributed to this compound and its derivatives. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to numerous chronic diseases .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives of phenylacetic acids, including this compound. The results indicated promising antimicrobial effects with MIC values comparable to established antibiotics .
- Anticancer Evaluation : In vitro studies on cancer cell lines revealed that the compound could significantly reduce cell viability, suggesting its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis through caspase activation pathways .
Data Tables
| Biological Activity | Tested Compound | MIC (µM) | Effect |
|---|---|---|---|
| Antimicrobial | This compound | 4.69 - 22.9 | Inhibition of bacterial growth |
| Anticancer | Related derivatives | Varies | Induction of apoptosis in cancer cells |
| Antioxidant | Related derivatives | Varies | Scavenging free radicals |
Q & A
Q. What are the established synthetic routes for [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid, and how can reaction conditions be optimized for yield and purity?
A common approach involves esterification or alkylation of phenylacetic acid derivatives. For example, methyl esterification of the carboxyl group followed by methoxy substitution at the β-position can yield the target compound. Optimization may include:
- Catalyst selection : Use Lewis acids (e.g., BF₃·Et₂O) for esterification efficiency .
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation .
- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) resolves intermediates.
Q. How are the physicochemical properties (e.g., pKa, solubility) of this compound experimentally determined?
Key properties are measured via:
- pKa : Potentiometric titration in aqueous/organic solvent mixtures (e.g., 50% methanol) to account for low water solubility .
- Solubility : Shake-flask method in buffered solutions (pH 1–7.4) with HPLC quantification .
- Thermal stability : Differential scanning calorimetry (DSC) reveals a melting point of 91.5–92.0°C and decomposition above 220°C .
Q. What spectroscopic techniques are critical for structural characterization, and how are spectral contradictions resolved?
- NMR : ¹H/¹³C NMR identifies methoxy (δ 3.3–3.5 ppm) and carbonyl (δ 170–175 ppm) groups. Discrepancies in coupling constants may arise from rotational isomerism; variable-temperature NMR resolves this .
- IR : Confirms ester C=O stretching (1740–1720 cm⁻¹) and aromatic C-H bending (700–800 cm⁻¹) .
- X-ray crystallography : SHELX software refines crystal structures, resolving ambiguities in stereochemistry .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?
DFT methods (e.g., B3LYP/6-31G*) calculate:
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for reaction planning .
- HOMO-LUMO gaps : Predict charge-transfer interactions (e.g., ∆E ≈ 5.2 eV suggests moderate reactivity) .
- Vibrational frequencies : Validate experimental IR data; deviations >5% may indicate solvent effects .
Q. What experimental designs are used to analyze the compound’s role in biological systems (e.g., enzyme inhibition)?
- In vitro assays : Dose-response curves (0.1–100 µM) with purified enzymes (e.g., cyclooxygenase) quantify IC₅₀ values. Controls include solvent-only and known inhibitors .
- Isothermal titration calorimetry (ITC) : Measures binding thermodynamics (ΔH, Kd) to assess affinity .
- Mutagenesis studies : Replace key residues (e.g., Ser530 in COX-2) to confirm interaction specificity .
Q. How do researchers address contradictions between computational predictions and experimental data (e.g., binding affinity vs. DFT results)?
- Error analysis : Compare multiple functionals (e.g., B3LYP vs. M06-2X) to assess systematic biases .
- Solvent correction : Apply implicit solvent models (e.g., PCM) to DFT calculations for aqueous systems .
- Experimental replication : Use orthogonal assays (e.g., SPR and fluorescence polarization) to validate binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
